REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C([Li])CCC.Br[CH2:15][C:16]1[N:20]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[Cl:27])[N:19]=[C:18]([C:28]([F:31])([F:30])[F:29])[CH:17]=1.C(O)(=O)C>CCCCCC.C1COCC1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:15][C:16]2[N:20]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[Cl:27])[N:19]=[C:18]([C:28]([F:31])([F:29])[F:30])[CH:17]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=NN1C1=C(C=CC=C1)Cl)C(F)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After 10 minutes stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a dry, nitrogen-flushed 250 mL round-bottom flask
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to afford a beige suspension
|
Type
|
WASH
|
Details
|
The flask and cannula were then rinsed with additional THF (10 mL)
|
Type
|
STIRRING
|
Details
|
After 1 hour stirring at 0° C.
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
After 100 min.
|
Duration
|
100 min
|
Type
|
CONCENTRATION
|
Details
|
The resulting pale suspension was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a pale brown foam
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
elution from 0% to 70% EtOAc/hexane
|
Type
|
CONCENTRATION
|
Details
|
Pure fractions were concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(NCC2=CC(=NN2C2=C(C=CC=C2)Cl)C(F)(F)F)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |